2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide
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Overview
Description
2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a morpholine ring and a phenylacetamide group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Morpholine Ring: The quinoline derivative is then reacted with morpholine under basic conditions to introduce the morpholine ring at the 2-position.
Attachment of the Phenylacetamide Group: The final step involves the reaction of the morpholinoquinoline derivative with phenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide can be compared with other similar compounds, such as:
N-(8-Quinolinyl)-2-morpholino-4-methoxybenzamide: Similar structure but with a methoxy group at the 4-position.
N-(8-Quinolinyl)-2-morpholino-5-methoxybenzamide: Similar structure but with a methoxy group at the 5-position.
These similar compounds share some chemical properties but may differ in their biological activities and applications, highlighting the uniqueness of this compound.
Biological Activity
The compound 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This structure includes a quinoline moiety linked to a morpholine and phenylacetamide group, which contributes to its potential biological activities.
Anticancer Activity
Research has shown that quinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various quinoline-based compounds, including those similar to this compound, which were evaluated for their inhibitory effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, such as the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The antimicrobial efficacy of phenylacetamide derivatives has been documented extensively. A related study synthesized N-phenylacetamide derivatives and evaluated their antibacterial activities against several bacterial strains. The results demonstrated that these compounds exhibited promising antibacterial effects, with some derivatives showing lower minimum inhibitory concentrations (MICs) than established antibiotics .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
A1 | Xanthomonas oryzae | 156.7 |
A2 | Staphylococcus aureus | 120.5 |
A3 | Escherichia coli | 200.0 |
These findings suggest that the incorporation of the morpholino and quinoline structures may enhance the antimicrobial properties of the base phenylacetamide compound.
Anti-inflammatory Activity
Quinoline derivatives have also been reported to modulate inflammation through their interaction with various receptors, including the receptor for advanced glycation end products (RAGE). This modulation is crucial as RAGE plays a significant role in inflammatory processes associated with chronic diseases such as diabetes and cancer . Compounds similar to this compound have shown potential in reducing RAGE-mediated signaling pathways, thereby decreasing inflammation markers in vitro.
Structure-Activity Relationship (SAR)
A preliminary structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the quinoline ring and the phenylacetamide moiety significantly influence biological activity. For instance, substituents on the phenyl ring can enhance lipophilicity and improve binding affinity to target proteins involved in cancer proliferation and bacterial resistance mechanisms.
Case Studies
- Anticancer Study : In vitro studies demonstrated that compounds structurally related to this compound inhibited cell growth in various cancer cell lines by inducing apoptosis via mitochondrial pathways.
- Antibacterial Study : The examination of N-(4-fluorophenyl)thiazole derivatives revealed that certain modifications increased antibacterial potency against Xanthomonas oryzae, suggesting that similar modifications could be beneficial for enhancing the activity of the target compound .
Properties
IUPAC Name |
2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(22-17-6-2-1-3-7-17)15-27-18-8-4-5-16-9-10-19(23-21(16)18)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJSSUVTEAZPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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